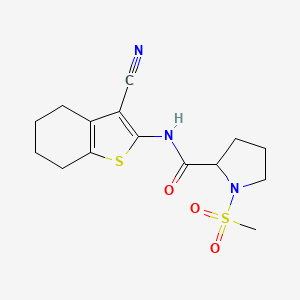![molecular formula C15H17ClFN3S B6588028 1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1324368-26-4](/img/structure/B6588028.png)
1-[(2-chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine, or 1-CFMTDP, is a small molecule that has been studied for its potential uses in a variety of scientific research applications. 1-CFMTDP is a member of the piperidine family, which is an important class of organic compounds. It is composed of a piperidine ring, a 2-chloro-6-fluorophenylmethyl group, and a 5-methyl-1,3,4-thiadiazol-2-yl group. In recent years, 1-CFMTDP has been the subject of numerous studies due to its interesting properties and potential applications.
Scientific Research Applications
1-CFMTDP has been studied for its potential in a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, which can be used for various catalytic and photochemical reactions. 1-CFMTDP has also been studied for its ability to act as a fluorescent probe for the detection of various nucleic acids and proteins. Additionally, 1-CFMTDP has been explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-CFMTDP is still under investigation. However, it is believed that the molecule is able to interact with a variety of biological targets, including enzymes, receptors, and proteins. It is thought that 1-CFMTDP is able to bind to these targets and modulate their activity, leading to changes in the cellular environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-CFMTDP are still being studied. However, it has been shown to interact with a variety of biological targets, including enzymes, receptors, and proteins. It is believed that 1-CFMTDP is able to modulate the activity of these targets, leading to changes in the cellular environment. Additionally, 1-CFMTDP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Advantages and Limitations for Lab Experiments
1-CFMTDP has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-CFMTDP also has some limitations. Its small size can make it difficult to target specific biological targets, and it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
1-CFMTDP has many potential future applications in scientific research. It could be used as a fluorescent probe for the detection of various nucleic acids and proteins. Additionally, it could be explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. It could also be studied as a ligand for the synthesis of metal complexes, which could be used for various catalytic and photochemical reactions. Finally, 1-CFMTDP could be used to study the biochemical and physiological effects of small molecules on cellular processes.
Synthesis Methods
1-CFMTDP is typically synthesized using a two-step reaction. The first step involves combining 2-chloro-6-fluorophenylmethyl bromide with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as potassium carbonate. This reaction yields a piperidine derivative, which is then reacted with a suitable amine, such as N-methylpiperidine, to form the desired 1-CFMTDP.
properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3S/c1-10-18-19-15(21-10)11-5-7-20(8-6-11)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVSZWKWDZLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl 4-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587947.png)
![phenyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B6587949.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B6587952.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6587954.png)
![2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587960.png)
![4-(dimethylsulfamoyl)-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide](/img/structure/B6587966.png)
![5-methyl-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-1,2-oxazole-3-carboxamide](/img/structure/B6587978.png)
![N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587987.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6587993.png)

![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6588007.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B6588020.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6588030.png)
![4-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B6588040.png)